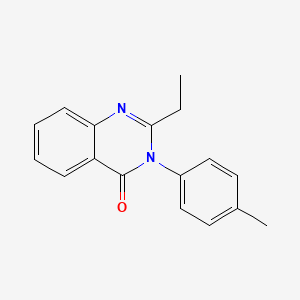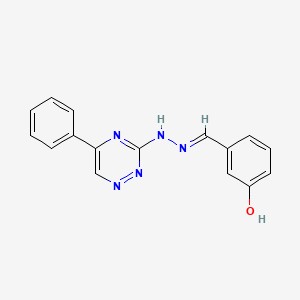
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide, also known as DMFH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMFH belongs to the class of hydrazinecarboxamides, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide is not fully understood. However, studies have suggested that N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide exerts its biological activities through the modulation of various molecular pathways. N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been reported to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and histone deacetylase. N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been reported to exhibit various biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been shown to induce cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has also been reported to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. In diabetic animal models, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity. Additionally, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been reported to protect against radiation-induced damage in various organs.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily measured using various assays. However, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has some limitations as well. Its low solubility in aqueous solutions can make it challenging to administer in vivo. Additionally, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been reported to exhibit some toxicity at high doses, which needs to be carefully considered in experimental design.
将来の方向性
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide. One potential direction is to further investigate its anticancer activities and explore its potential as a combination therapy with existing chemotherapeutic agents. Another direction is to study the effect of N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide on neurodegenerative diseases in more detail. Additionally, studies can be conducted to optimize the synthesis of N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide and improve its solubility in aqueous solutions. Overall, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
合成法
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis route involves the condensation of 3,4-dimethoxybenzaldehyde with 2-furoylhydrazine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarboxamide has been studied for its potential as a radioprotective agent.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(furan-2-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-20-10-6-5-9(8-12(10)21-2)15-14(19)17-16-13(18)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSYRFYHRQVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NNC(=O)C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(furan-2-ylcarbonyl)hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)

![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)
![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)
![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)


![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)

![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)